molecular formula C15H20N2O4S B7189766 N-[(4-methylsulfonylphenyl)methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide

N-[(4-methylsulfonylphenyl)methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide

Cat. No.: B7189766
M. Wt: 324.4 g/mol
InChI Key: FKMOVCNCQQQGGZ-UHFFFAOYSA-N
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Description

N-[(4-methylsulfonylphenyl)methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide is a complex organic compound featuring a bicyclic structure.

Properties

IUPAC Name

N-[(4-methylsulfonylphenyl)methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-22(19,20)14-6-2-11(3-7-14)8-16-15(18)17-9-12-4-5-13(10-17)21-12/h2-3,6-7,12-13H,4-5,8-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMOVCNCQQQGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CNC(=O)N2CC3CCC(C2)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-methylsulfonylphenyl)methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide typically involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various synthetic routes. These routes often start with acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold . Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-[(4-methylsulfonylphenyl)methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-methylsulfonylphenyl)methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind with high affinity to certain receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[(4-methylsulfonylphenyl)methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide can be compared with other similar compounds such as 2-azabicyclo[3.2.1]octane derivatives. These compounds share a similar bicyclic structure but may differ in their substituents and specific biological activities.

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